molecular formula C7H4FN3O2 B13023864 4-fluoro-6-nitro-1H-1,3-benzodiazole

4-fluoro-6-nitro-1H-1,3-benzodiazole

Cat. No.: B13023864
M. Wt: 181.12 g/mol
InChI Key: LDOKMZUPSZOZGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-6-nitro-1H-1,3-benzodiazole is a heterocyclic compound that belongs to the benzodiazole family. This compound is characterized by the presence of a fluorine atom at the 4th position and a nitro group at the 6th position on the benzodiazole ring. Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-6-nitro-1H-1,3-benzodiazole typically involves the nitration of 4-fluoro-1H-1,3-benzodiazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically quenched with water, and the product is isolated by filtration and recrystallization.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-6-nitro-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can be carried out using reagents like sodium methoxide.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed:

    Reduction: 4-amino-6-nitro-1H-1,3-benzodiazole.

    Substitution: Various substituted benzodiazoles depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-6-nitro-1H-1,3-benzodiazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-fluoro-6-nitro-1H-1,3-benzodiazole is not fully understood. it is believed to interact with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The fluorine atom may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

4-Fluoro-6-nitro-1H-1,3-benzodiazole can be compared with other benzodiazole derivatives:

    4-Fluoro-1H-1,3-benzodiazole: Lacks the nitro group, which may result in different biological activities.

    6-Nitro-1H-1,3-benzodiazole: Lacks the fluorine atom, which may affect its lipophilicity and membrane permeability.

    4-Fluoro-2-(trifluoromethyl)-1H-1,3-benzodiazole: Contains a trifluoromethyl group, which may significantly alter its chemical and biological properties.

The presence of both the fluorine and nitro groups in this compound makes it unique and potentially more versatile in its applications.

Properties

Molecular Formula

C7H4FN3O2

Molecular Weight

181.12 g/mol

IUPAC Name

4-fluoro-6-nitro-1H-benzimidazole

InChI

InChI=1S/C7H4FN3O2/c8-5-1-4(11(12)13)2-6-7(5)10-3-9-6/h1-3H,(H,9,10)

InChI Key

LDOKMZUPSZOZGF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1NC=N2)F)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.